molecular formula C10H14O3 B13598368 2-(2-Hydroxypropyl)-4-methoxyphenol

2-(2-Hydroxypropyl)-4-methoxyphenol

Cat. No.: B13598368
M. Wt: 182.22 g/mol
InChI Key: CTOUXLCZXBMGMM-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropyl)-4-methoxyphenol is a phenolic derivative characterized by a methoxy group at the 4-position and a 2-hydroxypropyl substituent at the 2-position of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced solubility due to the hydroxyl group and moderate lipophilicity from the methoxy and propyl moieties. The compound has been identified in natural sources, particularly in fungal metabolites from Penicillium species, where it is biosynthesized as part of secondary metabolic pathways .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxypropyl)-4-methoxyphenol

InChI

InChI=1S/C10H14O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

CTOUXLCZXBMGMM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxypropyl)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Hydroxypropyl)-4-methoxyphenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: 2-(2-Hydroxypropyl)-4-methoxyphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(2-Hydroxypropyl)-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used in the formulation of various cosmetic and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)-4-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the phenolic hydroxyl group, which is capable of undergoing redox reactions.

Comparison with Similar Compounds

7-Hydroxy-2-(2-hydroxypropyl)-5-methylchromone

Isolated from Penicillium sp. HPQJ10 and Penicillium oxalicum HSY-P-17, this chromone derivative shares the 2-(2-hydroxypropyl) group but incorporates a chromone backbone (benzopyran-4-one) and a methyl substituent at the 5-position.

2-Methoxy-4-propylphenol (FDB008859)

This compound lacks the hydroxyl group on the propyl chain, resulting in reduced polarity. The absence of the hydroxypropyl moiety limits hydrogen-bonding capacity, which may decrease solubility and alter bioavailability compared to 2-(2-Hydroxypropyl)-4-methoxyphenol .

4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol (3c)

A eugenol-derived alkoxy alcohol with a bulky tert-butoxy group on the propyl chain. This contrasts with the unmodified hydroxypropyl group in the target compound, which balances solubility and hydrophobicity .

4-(2-((4-Fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (3g)

This derivative features a fluorobenzyl ether substitution, introducing aromaticity and electronegativity. The fluorine atom may improve metabolic stability and receptor binding affinity compared to the simpler hydroxypropyl group in 2-(2-Hydroxypropyl)-4-methoxyphenol .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) LogP* Bioactivity Highlights Source
2-(2-Hydroxypropyl)-4-methoxyphenol 4-OCH₃, 2-(CH₂CH(OH)CH₃) 196.2 1.8 Antimicrobial (theoretical) Penicillium spp.
7-Hydroxy-2-(2-hydroxypropyl)-5-methylchromone Chromone core, 5-CH₃, 2-(CH₂CH(OH)CH₃) 264.3 2.5 Antioxidant, antifungal Penicillium spp.
2-Methoxy-4-propylphenol 4-C₃H₇, 2-OCH₃ 166.2 2.9 Fragrance, preservative Synthetic
Compound 3c 4-OCH₃, 2-(CH₂CH(Ot-Bu)CH₂OH) 282.3 3.2 Insecticidal (Sf9 cells) Semisynthetic
Compound 3g 4-OCH₃, 2-(CH₂CH(OCH₂C₆H₄F)CH₂OH) 350.4 3.8 Insecticidal, sustained release in nanosystems Semisynthetic

*LogP values estimated using ChemDraw software.

Key Research Findings

Bioactivity: Semisynthetic eugenol derivatives (e.g., 3c, 3g) exhibit potent insecticidal activity against Sf9 cells, attributed to their lipophilic substituents enhancing cellular uptake.

Solubility and Formulation: The hydroxypropyl group in the target compound improves aqueous solubility compared to 2-Methoxy-4-propylphenol, making it more suitable for biological applications.

Natural vs. Synthetic Origins : Natural derivatives from Penicillium spp. are produced in lower yields but offer structural diversity for drug discovery. Semisynthetic analogues allow precise functionalization for enhanced activity .

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